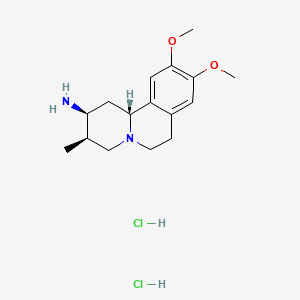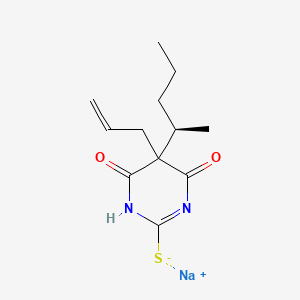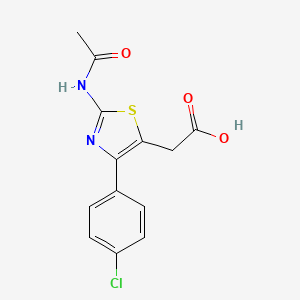
Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)- is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives often involves the Hantzsch synthesis, which includes the reaction of α-halo carbonyl compounds with thioureas or thioamides . For Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)-, specific synthetic routes may involve the use of bromine or iodine, silica chloride, and other catalysts .
Industrial Production Methods
Industrial production methods for thiazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)- can undergo various types of chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazole derivatives into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)- has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. Thiazole derivatives can modulate the activity of enzymes involved in various metabolic processes . For instance, they may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetamido and p-chlorophenyl groups enhances its potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
49779-96-6 |
|---|---|
Formule moléculaire |
C13H11ClN2O3S |
Poids moléculaire |
310.76 g/mol |
Nom IUPAC |
2-[2-acetamido-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H11ClN2O3S/c1-7(17)15-13-16-12(10(20-13)6-11(18)19)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3,(H,18,19)(H,15,16,17) |
Clé InChI |
WRDDUWAOAXNARV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


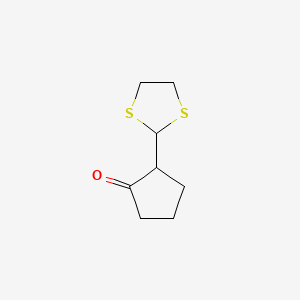
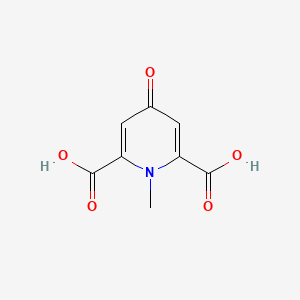
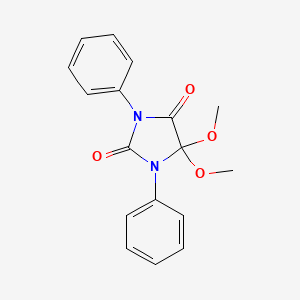
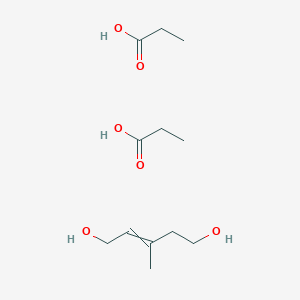
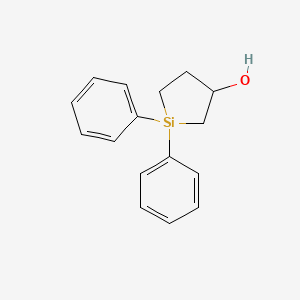

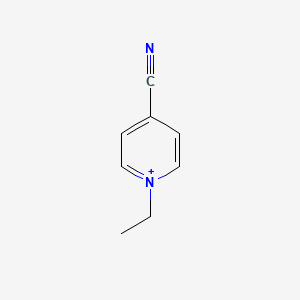
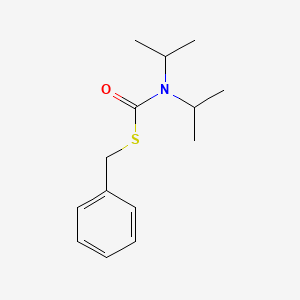
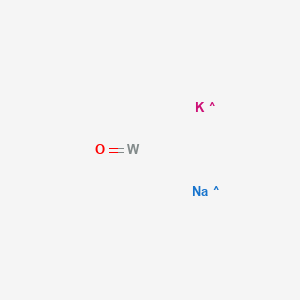
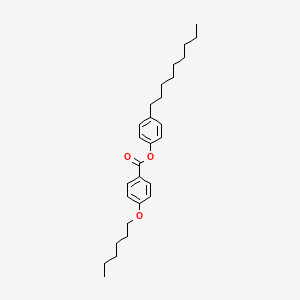
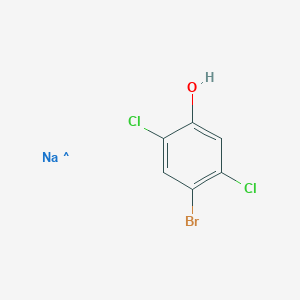
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
